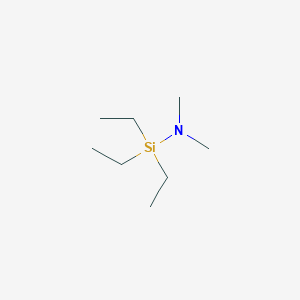

(N,N-Dimethylamino)triethylsilane

描述

(N,N-Dimethylamino)triethylsilane is an organosilicon compound with the molecular formula C8H21NSi. It is commonly used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids. This compound is known for its stability over a wide range of reaction conditions and can be removed selectively in the presence of other functional groups .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (N,N-Dimethylamino)triethylsilane typically involves the reaction of triethylchlorosilane with dimethylamine. The process can be summarized as follows:

Raw Material Preparation: Triethylchlorosilane and dimethylamine are prepared along with a suitable solvent.

Reaction: Triethylchlorosilane is added to a reaction flask containing the solvent, and dimethylamine gas is introduced. The reaction proceeds to form this compound.

Separation: The crude product is separated by distillation under reduced pressure to remove the solvent and any unreacted starting materials.

Purification: The crude product is further purified by distillation to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous feeding of triethylchlorosilane and dimethylamine into a reactor, followed by continuous distillation and purification to achieve the desired product quality .

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the dimethylamino group is replaced by other nucleophiles.

Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of triethylsilanol and dimethylamine.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.

Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include triethylsilyl ethers, amines, or thiols.

Hydrolysis Products: The major products of hydrolysis are triethylsilanol and dimethylamine.

科学研究应用

Protecting Group in Organic Synthesis

DMATS is primarily utilized as a protecting group for reactive hydrogens in functional groups such as alcohols, amines, thiols, and carboxylic acids. Its ability to selectively silylate equatorial hydroxyl groups has made it an essential reagent in the synthesis of complex organic molecules, including prostaglandins and amino acids. The following table summarizes its effectiveness compared to other silylation agents:

| Property | DMATS | HMDS (Hexamethyldisilazane) | TMS (Trimethylsilyl) |

|---|---|---|---|

| Selectivity | High | Moderate | Low |

| Stability | High | Moderate | Low |

| Removal Conditions | Mild | Harsh | Mild |

| Yield | High | Moderate | Variable |

Catalytic Applications

DMATS has been explored for its catalytic properties in various reactions. One notable application is in the synthesis of unsaturated ketones from ketones using aryl aldehydes. This reaction benefits from the enhanced reactivity of DMATS compared to traditional catalysts, leading to higher yields and selectivity.

Additionally, DMATS has been utilized in the formation of pentamethinium salts, which are critical intermediates in organic synthesis. The following case study illustrates its catalytic role:

Case Study: Synthesis of Unsaturated Ketones

In a study conducted by Ko?ínek et al., DMATS was employed to convert ketones into α,β-unsaturated ketones effectively. The reaction conditions were optimized to achieve high conversion rates with minimal side products, demonstrating the compound's utility in synthetic organic chemistry .

Surface Modification Technologies

The hydrophobic properties of DMATS make it valuable in surface modification applications. It can be used to create hydrophobic coatings that enhance the durability and performance of materials exposed to moisture and environmental stressors. The following table outlines its performance compared to other silanes:

| Silanes | Hydrophobicity | Application Area |

|---|---|---|

| DMATS | Excellent | Coatings for concrete and metals |

| Trimethylsilane | Moderate | General surface treatments |

| Octadecyltrichlorosilane | High | Specialty coatings |

作用机制

The primary mechanism of action of (N,N-Dimethylamino)triethylsilane involves the protection of reactive hydrogens in various functional groups. The compound forms stable silyl ethers, amines, or thiols, which can be selectively removed under specific conditions. This selective protection and deprotection mechanism allows for the controlled synthesis of complex molecules .

相似化合物的比较

(N,N-Dimethylamino)trimethylsilane: Similar in structure but with three methyl groups instead of three ethyl groups.

(N,N-Dimethylamino)triisopropylsilane: Similar in structure but with three isopropyl groups instead of three ethyl groups.

Uniqueness: (N,N-Dimethylamino)triethylsilane is unique due to its balance of steric hindrance and reactivity. The ethyl groups provide moderate steric hindrance, making it suitable for a wide range of reactions without causing excessive steric strain. This makes it more versatile compared to its trimethyl and triisopropyl counterparts .

生物活性

(N,N-Dimethylamino)triethylsilane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, while also presenting data tables summarizing key findings from various studies.

Chemical Structure and Synthesis

This compound, commonly known as DMATES, features a triethylsilane backbone with a dimethylamino group. The synthesis typically involves the reaction of triethylsilane with dimethylamine under controlled conditions to yield the desired compound.

Chemical Formula

- Molecular Formula : C₈H₁₉NSi

- Molecular Weight : 157.33 g/mol

Research indicates that DMATES may interact with biological membranes and proteins due to its amphiphilic nature. This interaction can lead to alterations in cellular signaling pathways and membrane fluidity, potentially affecting various biological processes.

Case Studies and Research Findings

- Cell Viability Studies :

- Antimicrobial Activity :

- Cytotoxicity on Cancer Cells :

Data Tables

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity Study | MDA-MB-231 | 30 | Inhibition of proliferation |

| Antimicrobial Activity | Staphylococcus aureus | 25 | Significant antimicrobial effect |

| Cell Viability | Various cell lines | 50-100 | Cytotoxic effects at high concentrations |

属性

IUPAC Name |

N-methyl-N-triethylsilylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NSi/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAJIYKRQQZJJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374371 | |

| Record name | dimethylaminotriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3550-35-4 | |

| Record name | dimethylaminotriethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。